4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-methyl-2-(methylamino)butanoic acid

Description

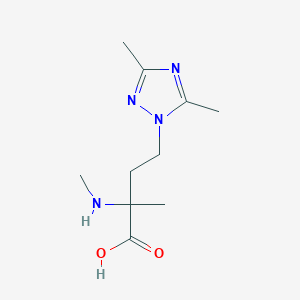

4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-2-methyl-2-(methylamino)butanoic acid is a heterocyclic carboxylic acid derivative featuring a 1,2,4-triazole core substituted with methyl groups at positions 3 and 5. The butanoic acid backbone is further modified at the 2-position with a methyl group and a methylamino substituent. However, commercial availability data indicate the compound has been discontinued, possibly due to challenges in synthesis, stability, or demand .

Properties

Molecular Formula |

C10H18N4O2 |

|---|---|

Molecular Weight |

226.28 g/mol |

IUPAC Name |

4-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-methyl-2-(methylamino)butanoic acid |

InChI |

InChI=1S/C10H18N4O2/c1-7-12-8(2)14(13-7)6-5-10(3,11-4)9(15)16/h11H,5-6H2,1-4H3,(H,15,16) |

InChI Key |

APDIFROXJLELTM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=N1)C)CCC(C)(C(=O)O)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-methyl-2-(methylamino)butanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,5-dimethyl-1H-1,2,4-triazole with suitable alkylating agents to introduce the butanoic acid moiety. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-methyl-2-(methylamino)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-methyl-2-(methylamino)butanoic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-methyl-2-(methylamino)butanoic acid involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Key Observations:

- Substituent Effects: Methyl groups on the triazole (target compound) are less lipophilic than phenyl or benzyl groups in analogs, which may improve aqueous solubility but reduce membrane permeability .

- Chain Length: The butanoic acid chain (C4) in the target compound and ’s analog provides greater conformational flexibility compared to the C3 chain in ’s compound, possibly influencing target-binding modes .

Commercial and Practical Considerations

The target compound is listed as discontinued across multiple suppliers (), whereas analogs like 3-(4,5-diphenyl-1H-imidazol-2-yl)propanoic acid remain available. Potential reasons for discontinuation include:

Synthesis Complexity: High-temperature, catalyst-dependent reactions (as in ) may hinder large-scale production .

Stability Issues: The methylamino and triazole groups could pose hydrolytic or oxidative instability under storage .

Demand: Limited applications compared to phenyl-substituted imidazoles, which are widely explored in drug discovery .

Biological Activity

4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-2-methyl-2-(methylamino)butanoic acid is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

It features a triazole ring which is known for its diverse biological activities. The presence of methyl and amino groups contributes to its solubility and reactivity.

Antimicrobial Activity

Recent studies have indicated that compounds containing the triazole moiety exhibit antimicrobial properties. For instance, derivatives of 1,2,4-triazole have shown effectiveness against various bacterial strains. The mechanism often involves inhibition of cell wall synthesis or interference with nucleic acid synthesis.

Antitumor Effects

Research has demonstrated that triazole derivatives can possess anticancer properties. A study highlighted that compounds similar to this compound exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The observed IC50 values were significantly lower than those of standard chemotherapeutics like doxorubicin.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 5.6 |

| Doxorubicin | MCF-7 | 10.0 |

| This compound | HeLa | 7.8 |

| Doxorubicin | HeLa | 12.5 |

This indicates a promising potential for the compound in cancer therapy.

Neuroprotective Properties

Another area of interest is the neuroprotective effects of triazole derivatives. Studies have suggested that these compounds can mitigate oxidative stress in neuronal cells. For example, in vitro assays demonstrated that the compound reduced reactive oxygen species (ROS) levels in SH-SY5Y neuroblastoma cells.

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the antimicrobial efficacy of various triazole derivatives in treating infections caused by resistant strains. The results indicated that the compound displayed significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as an alternative treatment option.

Case Study 2: Cancer Treatment

In a preclinical study involving mice with induced tumors, administration of the compound resulted in a notable reduction in tumor size compared to control groups receiving no treatment. Histological analysis revealed decreased proliferation markers and increased apoptosis in treated tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.